molecular formula C12H22N2O B1309517 1-Acetyl-4,4'-bipiperidine CAS No. 674774-74-4

1-Acetyl-4,4'-bipiperidine

Cat. No.: B1309517
CAS No.: 674774-74-4
M. Wt: 210.32 g/mol
InChI Key: HLJPYZSQIJPJIM-UHFFFAOYSA-N
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Description

1-Acetyl-4,4’-bipiperidine is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by its unique structure, which consists of two piperidine rings connected by a central acetyl group.

Scientific Research Applications

1-Acetyl-4,4’-bipiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: In proteomics research, it is utilized to study protein interactions and functions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development for neurological disorders.

    Industry: It is employed in the production of specialty chemicals and materials

Future Directions

The future directions for research on 1-Acetyl-4,4’-bipiperidine and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications in various fields .

Biochemical Analysis

Biochemical Properties

1-Acetyl-4,4’-bipiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with neurokinin 1 (NK1) receptors, acting as an antagonist . This interaction is crucial for its role in modulating neurotransmission and potentially in therapeutic applications for conditions like pain and depression. The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity.

Cellular Effects

The effects of 1-Acetyl-4,4’-bipiperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NK1 receptors affects the signaling pathways involved in pain perception and emotional regulation . Additionally, 1-Acetyl-4,4’-bipiperidine has been observed to impact gene expression related to these pathways, thereby altering cellular responses to stimuli.

Molecular Mechanism

At the molecular level, 1-Acetyl-4,4’-bipiperidine exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to NK1 receptors by binding to the receptor sites and inhibiting their activity . This inhibition prevents the usual signaling cascade that would occur upon receptor activation. Furthermore, 1-Acetyl-4,4’-bipiperidine may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmission and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Acetyl-4,4’-bipiperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Acetyl-4,4’-bipiperidine remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-Acetyl-4,4’-bipiperidine vary with different dosages in animal models. At lower doses, the compound effectively modulates NK1 receptor activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential toxicity to specific tissues . Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic applications.

Metabolic Pathways

1-Acetyl-4,4’-bipiperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and the levels of metabolites produced during its metabolism are critical for understanding its overall impact on cellular and systemic functions . These interactions ensure that 1-Acetyl-4,4’-bipiperidine is efficiently processed and eliminated, minimizing potential toxic effects.

Transport and Distribution

Within cells and tissues, 1-Acetyl-4,4’-bipiperidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are essential for the compound’s localization and its ability to exert its effects at specific sites within the body.

Subcellular Localization

The subcellular localization of 1-Acetyl-4,4’-bipiperidine is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing 1-Acetyl-4,4’-bipiperidine to these locations, ensuring its effective participation in cellular processes.

Preparation Methods

The synthesis of 1-Acetyl-4,4’-bipiperidine involves several steps. One common method includes the acetylation of 4,4’-bipiperidine. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial production methods for 1-Acetyl-4,4’-bipiperidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Acetyl-4,4’-bipiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Comparison with Similar Compounds

1-Acetyl-4,4’-bipiperidine can be compared with other similar compounds such as:

The uniqueness of 1-Acetyl-4,4’-bipiperidine lies in its dual piperidine rings connected by an acetyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-piperidin-4-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10(15)14-8-4-12(5-9-14)11-2-6-13-7-3-11/h11-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJPYZSQIJPJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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